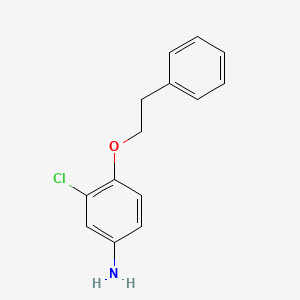

3-Chloro-4-(phenethyloxy)aniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry Research

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in chemical synthesis. wikipedia.orgresearchgate.net Substituted anilines, which are aniline molecules modified with various functional groups, serve as crucial starting materials for the synthesis of a diverse range of compounds, including pharmaceuticals, dyes, and agrochemicals. researchgate.netwisdomlib.org The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution at the ortho and para positions, allows for extensive chemical modification. byjus.com

The amino group of aniline influences the electronic properties of the aromatic ring, making it highly reactive. byjus.com This reactivity can be modulated by the presence of other substituents, which can be either electron-donating or electron-withdrawing groups. wisdomlib.org This ability to fine-tune the electronic and steric properties of the molecule makes substituted anilines versatile scaffolds in drug discovery. cresset-group.com Researchers often utilize substituted anilines to create libraries of compounds for screening against various biological targets. wisdomlib.orgresearchgate.net The exploration of novel substituted anilines, such as 3-Chloro-4-(phenethyloxy)aniline, is a continuous effort to expand the available chemical space for discovering new bioactive molecules.

Significance of Aryl Ether Moieties in Biologically Active Molecules

The aryl ether linkage, characterized by an oxygen atom connecting two aryl groups or an aryl and an alkyl group, is a prevalent feature in many natural products and synthetic compounds with significant biological activities. numberanalytics.comlabinsights.nlacs.org The presence of an ether group can profoundly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. numberanalytics.com These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Aryl ethers can enhance a compound's ability to cross biological membranes by increasing its lipophilicity. numberanalytics.com Furthermore, the ether linkage is generally more stable to metabolic degradation compared to other functional groups like esters, which can lead to improved bioavailability and a longer duration of action. numberanalytics.com The diaryl ether motif, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in drugs targeting a wide range of biological targets, including those with anticancer, antiviral, and antibacterial properties. acs.org The incorporation of an aryl ether, specifically a phenethyloxy group in the case of 3-Chloro-4-(phenethyloxy)aniline, is a deliberate design element to impart favorable biological properties.

Rationale for Investigating 3-Chloro-4-(phenethyloxy)aniline in Chemical Biology

The specific chemical structure of 3-Chloro-4-(phenethyloxy)aniline provides a compelling rationale for its investigation in chemical biology. The molecule combines three key structural features: a substituted aniline core, a chloro substituent, and a phenethyloxy ether moiety.

The Substituted Aniline Core: As a primary aromatic amine, the aniline portion of the molecule serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of derivatives and probes. wikipedia.org It is a known pharmacophore in many biologically active compounds.

The Chloro Substituent: The presence of a chlorine atom at the 3-position of the aniline ring significantly influences the molecule's electronic and steric properties. Halogen atoms can modulate the acidity of the amine group and can participate in halogen bonding, a type of non-covalent interaction that can be important for binding to biological targets.

The Phenethyloxy Ether Moiety: This group at the 4-position introduces a degree of flexibility and lipophilicity. The ether linkage provides metabolic stability, while the phenyl group can engage in various non-covalent interactions, such as pi-stacking, with biological macromolecules. numberanalytics.comnumberanalytics.com

This unique combination of functional groups suggests that 3-Chloro-4-(phenethyloxy)aniline could serve as a valuable scaffold for the development of novel chemical probes or as a starting point for the design of new therapeutic agents. Its structure is analogous to other biologically active chloro- and ether-substituted anilines that have been investigated for various applications. sigmaaldrich.comasiapharmaceutics.info

Overview of Research Objectives and Potential Impact

The investigation of 3-Chloro-4-(phenethyloxy)aniline and its derivatives is driven by several research objectives with the potential for significant impact:

Exploration of Biological Activity: A primary objective is to screen the compound against a wide range of biological targets to identify any potential therapeutic applications. This could include assays for anticancer, anti-inflammatory, antimicrobial, or other activities. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs with systematic modifications to the aniline, chloro, and phenethyloxy groups, researchers can establish clear structure-activity relationships. acs.org This knowledge is crucial for optimizing the potency and selectivity of any identified "hit" compounds.

Development of Chemical Probes: If the compound shows specific and potent activity against a particular biological target, it could be developed into a chemical probe. Such probes are invaluable tools for studying the function of proteins and other biomolecules in their native cellular environment.

Expansion of Chemical Space: The synthesis and characterization of novel compounds like 3-Chloro-4-(phenethyloxy)aniline contribute to the expansion of the known chemical space, providing new starting points for future drug discovery efforts.

The potential impact of this research lies in the possibility of discovering new lead compounds for drug development, creating novel research tools for chemical biology, and deepening our understanding of how small molecules interact with biological systems.

Chemical and Physical Properties of 3-Chloro-4-(phenethyloxy)aniline

| Property | Value | Source |

| Molecular Formula | C14H14ClNO | chemicalbook.com |

| Molecular Weight | 247.72 g/mol | chemicalbook.com |

| CAS Number | 80019-76-7 | chemicalbook.com |

| Appearance | Yellow oil | chemicalbook.com |

Synthesis of 3-Chloro-4-(phenethyloxy)aniline

A common synthetic route to 3-Chloro-4-(phenethyloxy)aniline involves the reduction of a nitro-substituted precursor. chemicalbook.com

Reaction Scheme:

1-phenylethoxy-2-chloro-4-nitrobenzene is reacted with iron powder and ammonium (B1175870) chloride in ethanol (B145695) and water. The mixture is heated at reflux for several hours. After cooling and filtration, the product is extracted and purified by column chromatography to yield 3-chloro-4-(phenethyloxy)aniline. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJMFNYNDKNZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Phenethyloxy Aniline

Retrosynthetic Analysis and Identification of Key Intermediates

A logical retrosynthetic analysis of 3-Chloro-4-(phenethyloxy)aniline reveals two primary disconnection points: the ether linkage (C-O bond) and the amino group (C-N bond).

Disconnection of the Ether Linkage: Cleavage of the ether bond suggests two main precursor sets. The first involves the reaction of 3-chloro-4-aminophenol with a phenethyl halide (e.g., phenethyl bromide) via a Williamson ether synthesis. Alternatively, a nucleophilic aromatic substitution (SNAr) approach would involve reacting phenethyl alcohol with an activated aryl halide such as 3-chloro-4-fluoronitrobenzene (B104753) or 3,4-dichloronitrobenzene (B32671) .

Disconnection of the Amine Functionality: Disconnecting the C-N bond points to a 3-chloro-4-(phenethyloxy)nitrobenzene intermediate. This nitro-precursor can then be reduced to the target aniline (B41778). This two-step approach, involving initial ether formation followed by nitro group reduction, is a common and often high-yielding strategy for the synthesis of complex anilines.

Based on this analysis, the key intermediates in the synthesis of 3-Chloro-4-(phenethyloxy)aniline are:

3-Chloro-4-nitrophenol (B188101)

3,4-Dichloronitrobenzene

Phenethyl alcohol

3-Chloro-4-(phenethyloxy)nitrobenzene

3-Chloro-4-aminophenol

Classical Synthetic Approaches to Aniline Derivatives

Traditional methods for the synthesis of aniline derivatives, such as 3-Chloro-4-(phenethyloxy)aniline, have relied on well-established reactions like nucleophilic aromatic substitution for ether formation and the reduction of nitro compounds.

Nucleophilic Aromatic Substitution Strategies for Ether Formation

The formation of the phenethyloxy ether linkage is a critical step in the synthesis. The Williamson ether synthesis, a cornerstone of ether preparation, involves the reaction of an alkoxide with a primary alkyl halide. youtube.commasterorganicchemistry.comnih.govorganic-chemistry.org In the context of 3-Chloro-4-(phenethyloxy)aniline, this would typically involve the deprotonation of 3-chloro-4-aminophenol or 3-chloro-4-nitrophenol with a base to form the corresponding phenoxide, which then displaces a halide from phenethyl bromide.

A more robust method for forming aryl ethers, especially with less reactive aryl halides, is the Ullmann condensation. This reaction utilizes a copper catalyst to facilitate the coupling of a phenol (B47542) with an aryl halide, often at elevated temperatures. masterorganicchemistry.com For instance, a similar compound, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, has been synthesized by the copper-catalyzed reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene in the presence of a base. nih.gov This strategy can be adapted for the synthesis of 3-chloro-4-(phenethyloxy)nitrobenzene by reacting 3-chloro-4-nitrophenol with phenethyl bromide or by reacting phenethyl alcohol with 3,4-dichloronitrobenzene. The nitro group in the para position to the leaving group activates the ring towards nucleophilic attack, facilitating the substitution. youtube.commasterorganicchemistry.comchegg.com

Reduction of Nitro Precursors to the Aniline Functionality

The reduction of the nitro group in the precursor, 3-chloro-4-(phenethyloxy)nitrobenzene, to the desired aniline is a common and efficient final step. A variety of reducing agents can be employed for this transformation.

A widely used and cost-effective method is the use of a metal in an acidic medium, such as iron powder in the presence of an acid like hydrochloric acid or acetic acid (Béchamp reduction). wikipedia.org A specific documented method for the synthesis of 3-Chloro-4-(phenethyloxy)aniline involves the reduction of a precursor, named "1-phenylethoxyl methyl-2-chloro-4-nitrobenzene," using iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water mixture, affording the product in a high yield of 91.03%. chemicalbook.com Another example for a similar compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, utilizes iron powder and acetic acid in an ethanol/water mixture, resulting in a 94% yield. nih.gov

Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or hydrazine), are also effective for the reduction of nitroarenes to anilines. nih.gov The choice of reducing agent can depend on factors such as functional group tolerance, cost, and reaction conditions.

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| "1-phenylethoxyl methyl-2-chloro-4-nitrobenzene" | Fe / NH₄Cl | Ethanol / Water | 80 (Reflux) | 91.03 | chemicalbook.com |

| 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Fe / Acetic Acid | Ethanol / Water | Reflux | 94 | nih.gov |

| 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | SnCl₂ / HCl | - | - | 52 | nih.gov |

| 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Pd-C / NH₂NH₂ | - | - | Mix. of products | nih.gov |

Modern Catalytic Methods in Aryl Ether and Aniline Synthesis

In recent years, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ethers and anilines, offering milder reaction conditions and broader substrate scope compared to classical methods.

Palladium-Catalyzed C-O Coupling Reactions

The Buchwald-Hartwig ether synthesis has emerged as a powerful tool for the formation of aryl ethers. nih.gov This palladium-catalyzed reaction couples an alcohol with an aryl halide or triflate. For the synthesis of 3-Chloro-4-(phenethyloxy)aniline, this methodology could be applied by coupling phenethyl alcohol with a suitable precursor like 3-chloro-4-bromoaniline or 3-bromo-4-chloroaniline. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with various phosphine-based ligands being developed to promote efficient coupling. nih.gov While a specific application of this method for 3-Chloro-4-(phenethyloxy)aniline is not explicitly detailed in the provided search results, the general principles of the Buchwald-Hartwig ether synthesis strongly suggest its viability.

Chemo- and Regioselective Functionalization Techniques

The synthesis of specifically substituted anilines like 3-Chloro-4-(phenethyloxy)aniline relies heavily on chemo- and regioselective functionalization. The directing effects of substituents on the aromatic ring play a pivotal role in achieving the desired substitution pattern.

In the classical approach, starting with a pre-functionalized precursor like 3,4-dichloronitrobenzene allows for the regioselective nucleophilic aromatic substitution at the 4-position, activated by the para-nitro group. The subsequent reduction of the nitro group to an amine is a chemoselective transformation, as it typically does not affect the chloro and ether functionalities.

Modern catalytic methods also offer high degrees of chemo- and regioselectivity. For instance, in a potential Buchwald-Hartwig amination approach to synthesize the target molecule, the palladium catalyst would selectively form the C-N bond without affecting the chloro and phenethyloxy groups. The regioselectivity would be dictated by the position of the halide on the aryl precursor.

Optimization of Reaction Conditions and Isolation Procedures

Reaction Conditions:

The choice of reducing system is paramount. While the iron/ammonium chloride system is effective, alternative iron-based systems, such as iron in the presence of acetic acid or hydrochloric acid, are also commonly employed for nitro group reductions. google.comacs.org The reactivity and selectivity of these systems can be influenced by the acidity of the medium, which in turn affects the rate of reduction and the potential for side reactions.

Catalytic hydrogenation represents a cleaner and often more efficient alternative to stoichiometric metal reductions, particularly for larger-scale operations. sci-hub.st Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel could be employed. The optimization of catalytic hydrogenation would involve screening different catalysts, determining the optimal catalyst loading, and adjusting hydrogen pressure and temperature to achieve high conversion and selectivity. The presence of a chlorine substituent on the aromatic ring necessitates careful selection of the catalyst and conditions to avoid hydrodehalogenation, a common side reaction.

Temperature and reaction time are critical, interconnected parameters. For the iron-based reduction, maintaining a temperature around 80°C for 3 hours has been reported to be effective. However, a systematic study could reveal if lower temperatures over a longer period or higher temperatures for a shorter duration could improve the outcome. For catalytic hydrogenations, temperatures are often milder, but require careful monitoring to control the exothermic nature of the reaction.

The solvent system also plays a crucial role. A mixture of ethanol and water is commonly used for iron reductions to facilitate the dissolution of both the organic substrate and the inorganic reagents. The ratio of the solvents can be optimized to improve reaction kinetics and ease of work-up. For catalytic hydrogenation, a range of solvents such as ethanol, methanol, or ethyl acetate (B1210297) could be suitable, and the choice would depend on substrate solubility and catalyst performance.

The following table outlines key parameters that can be optimized for the synthesis:

| Parameter | Iron Reduction | Catalytic Hydrogenation | Considerations |

| Reducing Agent/Catalyst | Iron powder, Iron/Acetic Acid | Pd/C, Pt/C, Raney Nickel | Cost, activity, selectivity, potential for side reactions (e.g., hydrodehalogenation with catalysts). |

| Solvent | Ethanol/Water, Methanol/Water | Ethanol, Methanol, Ethyl Acetate | Substrate and reagent solubility, ease of removal, safety. |

| Temperature | 60-100 °C | 25-80 °C | Reaction rate, exothermicity, potential for side reactions. |

| Pressure | Atmospheric | 1-10 atm (or higher) | Required for hydrogenation, influences reaction rate. |

| Reaction Time | 1-6 hours | 1-12 hours | Monitored by techniques like TLC or HPLC to ensure completion. |

Isolation and Purification Procedures:

Following the completion of the reaction, a robust isolation and purification strategy is essential to obtain 3-Chloro-4-(phenethyloxy)aniline of high purity. For the iron reduction, the initial step typically involves filtering the reaction mixture to remove the iron and iron oxide sludge. This is a critical step, and the use of a filter aid like celite can improve the efficiency of the filtration.

After filtration, the crude product is typically isolated by extraction. The choice of extraction solvent (e.g., ethyl acetate, dichloromethane) and the pH of the aqueous layer during extraction should be optimized to ensure maximum recovery of the aniline product. The organic extracts are then washed, dried over a desiccant like anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.

For laboratory-scale purification, column chromatography is a common method. A typical stationary phase would be silica (B1680970) gel, and the mobile phase would be a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The gradient of the mobile phase can be optimized to achieve good separation of the desired product from any unreacted starting material or byproducts.

For larger-scale operations, where column chromatography may be impractical, crystallization is the preferred method of purification. A systematic screening of solvents would be necessary to identify a suitable crystallization solvent or solvent system that provides high recovery of the pure product. The process would involve dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to induce the formation of crystals. The purity of the crystallized product would then be assessed by analytical techniques such as HPLC, melting point determination, and NMR spectroscopy.

Considerations for Scalable Synthesis and Process Chemistry

Transitioning the synthesis of 3-Chloro-4-(phenethyloxy)aniline from the laboratory bench to a larger, industrial scale introduces a new set of challenges and considerations that fall under the realm of process chemistry. The primary goals of a scalable process are safety, efficiency, cost-effectiveness, and environmental sustainability.

Process Safety:

The reduction of nitroaromatic compounds is a highly exothermic process. On a large scale, the heat generated can lead to a rapid increase in temperature and pressure, posing a significant safety risk. Therefore, effective temperature control is crucial. This can be achieved through the use of jacketed reactors with efficient cooling systems and by controlling the rate of addition of the reagents. For catalytic hydrogenations, managing the flammability of hydrogen gas and the pyrophoric nature of some catalysts (like Raney nickel) is of utmost importance.

Reagent and Solvent Selection:

On an industrial scale, the cost and availability of reagents and solvents are major factors. While iron powder is relatively inexpensive, the disposal of the resulting iron oxide sludge can be an environmental and economic burden. Catalytic methods are often preferred for their higher atom economy and reduced waste generation. The catalyst, although potentially expensive, can often be recovered and reused, which is a key consideration for cost-effective production. Solvent selection will also be guided by factors such as toxicity, environmental impact, and ease of recovery and recycling.

Work-up and Product Isolation:

The work-up and isolation procedures must be amenable to large-scale equipment. Filtration of large volumes of iron sludge can be challenging and may require specialized filtration equipment. Extraction processes need to be designed to be efficient and to minimize solvent usage. As mentioned, crystallization is the preferred method for large-scale purification due to its scalability and cost-effectiveness compared to chromatography. The development of a robust and reproducible crystallization process is a critical step in process development.

Waste Management:

A key consideration in process chemistry is the management of waste streams. The iron reduction process generates significant amounts of iron-containing waste, which requires proper disposal. Catalytic processes, while generating less waste, still require procedures for the safe handling and disposal or recycling of the catalyst. The development of environmentally benign ("green") synthetic routes is an active area of research. This could involve the use of more environmentally friendly solvents, recyclable catalysts, or even biocatalytic methods. chemistryviews.orgmpg.de

The following table summarizes key considerations for the scalable synthesis of 3-Chloro-4-(phenethyloxy)aniline:

| Consideration | Key Aspects |

| Thermodynamics and Kinetics | Understanding the reaction exothermicity for effective heat management. Optimizing reaction rates for efficient throughput. |

| Reactor Design | Selection of appropriate reactor materials and design to handle the specific reaction conditions and scale. |

| Catalyst Handling | For catalytic processes, procedures for catalyst loading, recovery, and reactivation are crucial for economic viability. |

| Product Purification | Development of a scalable and efficient purification method, typically crystallization, to meet the required product specifications. |

| Process Control | Implementation of analytical methods to monitor reaction progress and ensure consistent product quality. |

| Environmental Impact | Minimizing waste generation, selecting greener solvents, and ensuring proper disposal of byproducts. |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 Phenethyloxy Aniline

High-Resolution Mass Spectrometry for Exact Mass and Molecular Formula Confirmation

No experimental High-Resolution Mass Spectrometry (HRMS) data for 3-Chloro-4-(phenethyloxy)aniline has been found in the reviewed literature. While the theoretical exact mass can be calculated from its molecular formula (C₁₄H₁₄ClNO), confirmation through an experimental m/z value is a critical step for verifying the elemental composition, and this information is currently unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data, essential for mapping the precise structure of the molecule, is absent from the available literature.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

No published ¹H NMR spectrum or corresponding data table of chemical shifts (δ), coupling constants (J), and multiplicities for 3-Chloro-4-(phenethyloxy)aniline could be located. Such data would be crucial for identifying the arrangement of hydrogen atoms within the molecule.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Similarly, there is no available ¹³C NMR spectrum or a list of chemical shifts for the 14 distinct carbon environments within 3-Chloro-4-(phenethyloxy)aniline. This information is vital for characterizing the carbon framework of the compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Advanced 2D NMR studies (such as COSY, HSQC, and HMBC) have not been published for this compound. These techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule, but no such correlation data is available.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

An experimental Infrared (IR) spectrum for 3-Chloro-4-(phenethyloxy)aniline, which would identify its characteristic functional groups through their vibrational frequencies, is not documented. Key absorptions for the amine (N-H), ether (C-O), and aromatic (C=C) functionalities have not been reported.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There is no record of 3-Chloro-4-(phenethyloxy)aniline having been successfully crystallized and analyzed by X-ray diffraction. Therefore, no information is available regarding its solid-state molecular conformation, crystal packing, space group, or unit cell dimensions.

Design and Synthesis of 3 Chloro 4 Phenethyloxy Aniline Analogs and Derivatives

Systematic Variation of the Phenethyloxy Side Chain

The phenethyloxy side chain of 3-Chloro-4-(phenethyloxy)aniline offers a versatile scaffold for structural modifications. These changes can influence the molecule's conformation, lipophilicity, and interactions with biological targets.

Homologation and Chain Length Modifications

Altering the length of the alkyl bridge in the phenethyloxy moiety is a fundamental strategy to explore the spatial requirements of the binding pocket of a potential biological target. Homologation, the addition of one or more methylene (B1212753) (-CH2-) groups, can systematically increase the distance between the two aromatic rings.

| Modification | Example Compound Name | Rationale |

| Shortening the chain | 3-Chloro-4-(benzyloxy)aniline | To probe for tighter spatial constraints. |

| Lengthening the chain | 3-Chloro-4-(3-phenylpropoxy)aniline | To explore larger binding pockets and increase flexibility. |

| Introducing unsaturation | 3-Chloro-4-(cinnamyl)oxyaniline | To introduce rigidity and potential for pi-stacking interactions. |

Cyclization and Branching of the Alkyl Bridge

Introducing branching or cyclization within the alkyl bridge can significantly impact the molecule's conformational flexibility and metabolic stability. These modifications can lock the molecule into a more defined three-dimensional shape.

| Modification | Example Compound Name | Rationale |

| Branching | 3-Chloro-4-(1-phenylethoxy)aniline | To increase steric bulk and potentially enhance selectivity. |

| Cyclization | 3-Chloro-4-(2-phenylcyclopropyloxy)aniline | To restrict conformational freedom and improve metabolic stability. |

Aromatic Ring Substitutions on the Phenethyl Moiety

| Substituent Type | Example Substituent | Example Compound Name | Rationale | | --- | --- | --- | | Electron-Donating | Methoxy (-OCH3) | 3-Chloro-4-(4-methoxyphenethyloxy)aniline | To increase electron density and potentially enhance hydrogen bonding capability. | | Electron-Withdrawing | Trifluoromethyl (-CF3) | 3-Chloro-4-(4-(trifluoromethoxy)phenoxy)aniline bldpharm.com | To decrease electron density and potentially improve metabolic stability. bldpharm.com | | Halogen | Fluoro (-F) | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline bldpharm.com | To alter lipophilicity and potentially introduce halogen bonding interactions. nih.govbldpharm.com |

Functionalization of the Chloro-Substituted Phenyl Ring

Modifications to the chloro-substituted phenyl ring are aimed at altering the electronic nature of the aniline (B41778) core and exploring alternative interactions with target proteins.

Halogen Substitutions and Bioisosteric Replacements

The chlorine atom at the 3-position plays a significant electronic and steric role. Replacing it with other halogens or bioisosteric groups can modulate the molecule's properties. The "magic chloro" effect in drug discovery highlights the profound impact of this atom. chemrxiv.org

| Modification | Example Compound Name | Rationale |

| Halogen exchange (F) | 3-Fluoro-4-(phenethyloxy)aniline | To investigate the effect of a smaller, more electronegative halogen. |

| Halogen exchange (Br) | 3-Bromo-4-(phenethyloxy)aniline | To explore the impact of a larger, more polarizable halogen. |

| Bioisosteric replacement (CN) | 3-Cyano-4-(phenethyloxy)aniline | To introduce a strong electron-withdrawing group with a linear geometry. |

| Bioisosteric replacement (CF3) | 3-(Trifluoromethyl)-4-(phenethyloxy)aniline | To introduce a lipophilic, electron-withdrawing group. |

The concept of bioisosteric replacement is a key strategy in medicinal chemistry. For example, the chloro group can be considered a bioisostere for a methyl group in some contexts, an effect known as "methyl-chloro equivalence". chemrxiv.org The development of 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene (B104753) is a relevant synthetic pathway for creating precursors to these analogs. google.comnih.gov

Introduction of Electron-Donating and Electron-Withdrawing Groups

Introducing additional substituents on the aniline ring can further modulate its electronic properties. Electron-donating groups (EDGs) increase the electron density of the ring, while electron-withdrawing groups (EWGs) decrease it. wikipedia.org These changes can influence the pKa of the aniline nitrogen and its ability to participate in hydrogen bonding.

The synthesis of related structures, such as those with ether linkages and various substituents, provides a basis for these modifications. For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene involves the reduction of a nitro group to an amine, a common step in the synthesis of such aniline derivatives. nih.gov

| Group Type | Example Substituent | Example Compound Name | Rationale |

| Electron-Donating | Methyl (-CH3) | 3-Chloro-5-methyl-4-(phenethyloxy)aniline | To increase the basicity of the aniline nitrogen. |

| Electron-Donating | Methoxy (-OCH3) | 3-Chloro-5-methoxy-4-(phenethyloxy)aniline | To increase electron density and provide a hydrogen bond acceptor. |

| Electron-Withdrawing | Nitro (-NO2) | 3-Chloro-5-nitro-4-(phenethyloxy)aniline | To significantly decrease the basicity of the aniline nitrogen. |

| Electron-Withdrawing | Cyano (-CN) | 2-Chloro-4-(phenethyloxy)-5-cyanoaniline | To introduce a potent electron-withdrawing group. |

The influence of electron-donating and electron-withdrawing groups on the properties of aromatic compounds is a well-established principle. rsc.org For example, an electron-releasing substituent can increase the electron density of a ligand and affect its properties. rsc.org

N-Substitution of the Aniline Nitrogen

The primary amine of 3-chloro-4-(phenethyloxy)aniline is a key functional group for introducing a wide range of substituents, thereby modulating the compound's physicochemical and biological properties. Common strategies involve the formation of amides, sulfonamides, and ureas, as well as direct alkylation and acylation of the nitrogen atom.

Amide, Sulfonamide, and Urea (B33335) Derivative Formation

The nucleophilic character of the aniline nitrogen allows for straightforward reactions with various electrophilic partners to yield stable amide, sulfonamide, and urea linkages.

Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry, and the aniline nitrogen of 3-chloro-4-(phenethyloxy)aniline can be readily acylated to produce a library of amide derivatives. A common method involves the reaction of the aniline with an appropriate acyl chloride or carboxylic acid. For instance, the coupling of 3-chloro-4-(phenethyloxy)aniline with a carboxylic acid can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) provides a high-yielding route to the corresponding amide.

A relevant example is the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, where a similar substituted aniline is reacted with a salicylic (B10762653) acid derivative in the presence of phosphorus trichloride (B1173362) to form the amide bond. pubcompare.ai This highlights a robust method applicable to the synthesis of amide derivatives of 3-chloro-4-(phenethyloxy)aniline.

Sulfonamide Derivatives: Sulfonamides are another important class of compounds in drug discovery. The synthesis of sulfonamide derivatives of 3-chloro-4-(phenethyloxy)aniline can be accomplished by reacting the aniline with a sulfonyl chloride in the presence of a base. For example, treatment of 3-chloro-4-(phenethyloxy)aniline with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride, in a solvent like pyridine or in a biphasic system with an aqueous base, would yield the corresponding N-arylsulfonamide. pubcompare.ai The reaction generally proceeds under mild conditions and provides good yields of the desired products.

Urea Derivatives: The formation of urea derivatives introduces a key hydrogen-bond donor-acceptor unit. Symmetrical or unsymmetrical ureas can be synthesized from 3-chloro-4-(phenethyloxy)aniline. Reaction with an isocyanate is a direct method to produce unsymmetrical ureas. For instance, treating 3-chloro-4-(phenethyloxy)aniline with a suitable isocyanate (R-N=C=O) in an aprotic solvent like THF or DCM would yield the corresponding N,N'-disubstituted urea. nih.govorganic-chemistry.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) can generate an intermediate isocyanate from the aniline, which can then react with another amine to form an unsymmetrical urea. researchgate.net A more direct approach involves the reaction of the aniline with a carbamate (B1207046) derivative or using a one-pot procedure from primary amides via a Hofmann rearrangement. organic-chemistry.org

| Derivative Type | General Reaction Scheme | Reagents and Conditions |

| Amide | Carboxylic acid, DCC/EDC, DCM or Acyl chloride, TEA, DCM | |

| Sulfonamide | Sulfonyl chloride, Pyridine or NaOH/H2O | |

| Urea | Isocyanate, THF or Phosgene then Amine |

Alkylation and Acylation Strategies

Direct modification of the aniline nitrogen through alkylation and acylation provides another avenue for structural diversification.

Alkylation: N-alkylation of 3-chloro-4-(phenethyloxy)aniline can introduce one or two alkyl groups to the nitrogen atom. Reductive amination is a common and effective method, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (STAB). This method allows for the controlled introduction of a wide variety of alkyl and substituted alkyl groups.

Another approach is the direct reaction with alkyl halides. However, this can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines, as well as the quaternary ammonium (B1175870) salt. The use of a base like potassium carbonate or cesium carbonate can promote mono-alkylation. acs.org More modern methods, such as the "borrowing hydrogen" strategy using ruthenium or iridium catalysts, allow for the N-alkylation of anilines with alcohols, offering a more atom-economical and environmentally friendly alternative. pubcompare.aiCurrent time information in Bangalore, IN.

Acylation: As discussed in the amide formation section, N-acylation is readily achieved using acyl chlorides or anhydrides in the presence of a base. This reaction is generally high-yielding and tolerates a wide range of functional groups on the acylating agent. For example, reaction of 3-chloro-4-(phenethyloxy)aniline with acetyl chloride in the presence of a base like triethylamine would produce N-(3-chloro-4-(phenethyloxy)phenyl)acetamide. This reaction is typically fast and can be performed under mild conditions. organic-chemistry.orgnih.gov

| Modification | General Reaction Scheme | Reagents and Conditions |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH4/STAB, Methanol/DCM | |

| N-Alkylation (Direct) | Alkyl halide, K2CO3, DMF | |

| N-Acylation | Acyl chloride/Anhydride, TEA/Pyridine, DCM |

Scaffold Hopping and Hybridization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical entities with similar biological activity but different core structures, potentially leading to improved properties such as potency, selectivity, or pharmacokinetic profiles. niper.gov.innih.gov For 3-chloro-4-(phenethyloxy)aniline, scaffold hopping could involve replacing the central phenoxy-aniline core or modifying the phenethyl ether side chain with bioisosteric replacements. nih.govprinceton.edu

One approach is to replace the diphenyl ether linkage with other bioisosteric groups. nih.gov For example, the ether oxygen could be replaced with a sulfur atom (thioether), a methylene group, or a sulfone. These modifications would alter the geometry and electronic properties of the molecule while potentially retaining key interactions with a biological target.

Another strategy is to replace the entire phenethyloxyaniline scaffold with a different heterocyclic or carbocyclic core that can present the key pharmacophoric features in a similar spatial arrangement. For instance, the aniline ring could be replaced by a 2-aminopyridine (B139424) or a 3-aminopyrazole, which can mimic the hydrogen bonding capabilities of the aniline.

Hybridization involves combining the 3-chloro-4-(phenethyloxy)aniline scaffold with another known pharmacophore to create a new hybrid molecule with potentially synergistic or novel activities. For example, the phenethyl group could be replaced with a moiety known to interact with a specific receptor, while the substituted aniline portion is maintained to provide other necessary interactions.

Combinatorial Chemistry and High-Throughput Library Synthesis

The amenability of the 3-chloro-4-(phenethyloxy)aniline scaffold to various chemical transformations makes it an excellent candidate for combinatorial chemistry and the high-throughput synthesis of compound libraries. free.frcrsubscription.com By employing solid-phase or solution-phase parallel synthesis techniques, a large number of analogs can be rapidly generated and screened for desired properties.

A typical combinatorial approach would involve anchoring a derivative of 3-chloro-4-(phenethyloxy)aniline to a solid support. For example, a carboxylic acid functionalized analog could be attached to a resin. Subsequently, a library of diverse building blocks (e.g., amines, alcohols, or other nucleophiles) can be reacted with the resin-bound intermediate in a parallel fashion. After the reactions are complete, the products can be cleaved from the solid support and collected in individual wells of a microtiter plate for high-throughput screening.

Solution-phase parallel synthesis can also be employed, where reactions are carried out in an array of separate reaction vessels. Advances in automated liquid handling and purification technologies have made this a viable and efficient approach for generating libraries of discrete compounds. For instance, a library of amides could be synthesized by reacting 3-chloro-4-(phenethyloxy)aniline with a diverse set of acyl chlorides in a 96-well plate format. researchgate.netrsc.org

The following table outlines a hypothetical combinatorial library based on the 3-chloro-4-(phenethyloxy)aniline scaffold, illustrating the potential for generating a large number of diverse derivatives.

| Scaffold | R1 (Acyl Chlorides) | R2 (Sulfonyl Chlorides) | R3 (Isocyanates) |

| 3-Chloro-4-(phenethyloxy)aniline | Acetyl chloride | Benzenesulfonyl chloride | Phenyl isocyanate |

| Benzoyl chloride | p-Toluenesulfonyl chloride | 4-Chlorophenyl isocyanate | |

| Cyclopropanecarbonyl chloride | Naphthalenesulfonyl chloride | Cyclohexyl isocyanate | |

| ... (and so on) | ... (and so on) | ... (and so on) |

By systematically combining a set of diverse building blocks with the core scaffold, a vast chemical space can be explored efficiently, accelerating the discovery of new compounds with desired properties.

Structure Activity Relationship Sar Investigations of 3 Chloro 4 Phenethyloxy Aniline and Its Analogs

Elucidation of Pharmacophoric Features Through Systematic Analogue Design

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. For analogs of 3-Chloro-4-(phenethyloxy)aniline, particularly those targeting protein kinases, a general pharmacophore model has been elucidated through extensive research on related compounds like 4-anilinoquinazolines.

The key pharmacophoric features are:

A Heterocyclic Core: The aniline (B41778) nitrogen is often incorporated into a larger heterocyclic system, such as a quinazoline (B50416) or pyrimidine. This core acts as a scaffold, positioning the other functional groups for optimal interaction with the target protein.

The Substituted Aniline Ring: The 3-chloro-4-(phenethyloxy)aniline moiety itself is a critical component. The aniline nitrogen typically forms a crucial hydrogen bond with the "hinge" region of the kinase active site.

An Aromatic "Head" Group: The phenethyl portion of the phenethyloxy substituent extends into a hydrophobic pocket within the target's active site.

Specific Substituents: The chlorine atom at the 3-position and the ether linkage at the 4-position are vital for modulating the electronic properties and conformation of the molecule, thereby influencing binding affinity.

Systematic design of analogs, where each part of the molecule is methodically altered, has been instrumental in defining these features. For instance, studies on protein kinase B (PKB/Akt) inhibitors have highlighted the importance of hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic group, and a positive ionic charge for potent inhibition. nih.gov These features are well-represented in the 3-Chloro-4-(phenethyloxy)aniline scaffold when incorporated into larger inhibitor structures.

Impact of Aromatic Substituents on Biological Activity Profiles

Substituents on the aromatic rings of 3-Chloro-4-(phenethyloxy)aniline analogs play a pivotal role in determining their biological activity. The nature, position, and electronic properties of these substituents can significantly affect the molecule's interaction with its biological target.

The Aniline Ring:

3-Chloro Group: The chlorine atom at the 3-position is a common feature in many potent kinase inhibitors. As an electron-withdrawing group, it influences the pKa of the aniline nitrogen and can engage in specific hydrophobic or halogen-bonding interactions within the active site. nih.gov The meta-chlorine substitution on the aniline moiety has been found to be beneficial for activity due to these hydrophobic interactions. nih.gov

Other Substituents: The substitution pattern on the aniline ring is critical. For instance, in the context of 4-anilinoquinazoline (B1210976) inhibitors of Epidermal Growth Factor Receptor (EGFR), large lipophilic and electron-withdrawing groups like chlorine or bromine are preferred at the 3'- and 4'-positions of the aniline ring. ijcce.ac.ir Conversely, the ortho position (2'-position) generally tolerates only small substituents like fluorine or hydrogen. ijcce.ac.ir Studies on lapatinib (B449) analogs showed that a meta-chlorine substitution on the aniline moiety was beneficial for activity. nih.gov

The Phenoxy Ring: The substituents on the terminal phenyl ring of the phenethyloxy group can also modulate activity. These substituents can influence the hydrophobicity and steric bulk of this part of the molecule, affecting how well it fits into the hydrophobic pocket of the target protein. For example, the introduction of a fluorine atom, as in a 3-fluorobenzyloxy group, has been shown to enhance target binding affinity in lapatinib, a dual EGFR/HER2 inhibitor. nih.gov

The following table summarizes the general impact of different types of substituents on the aromatic rings of anilino-based kinase inhibitors.

| Substituent Type | Position | General Impact on Activity | Rationale |

| Electron-Withdrawing (e.g., -Cl, -Br) | Aniline Ring (meta) | Often increases activity | Modulates pKa of aniline NH, hydrophobic/halogen bonding |

| Electron-Donating (e.g., -OCH3) | Aniline Ring | Variable, can decrease activity | Can alter electronic properties unfavorably |

| Small Hydrophobic (e.g., -F) | Aniline Ring (ortho) | Generally tolerated | Steric constraints in the binding pocket |

| Bulky Groups | Aniline Ring (ortho) | Decreases activity | Steric hindrance |

| Various Substituents | Terminal Phenyl Ring | Modulates activity | Affects fit in hydrophobic pocket |

Role of the Ether Linkage and Phenethyl Moiety in Ligand-Target Recognition

The ether linkage and the phenethyl group are crucial for anchoring the molecule within the active site of its target, often a protein kinase.

Ether Linkage: The oxygen atom of the ether linkage is a key structural feature. It acts as a flexible hinge, allowing the phenethyl group to adopt an optimal conformation for binding. The lone pairs of electrons on the oxygen can also participate in hydrogen bonding or other electrostatic interactions with the target protein. Bioisosteric replacement of this linkage, for example, with a thioether or an amino group, can help to probe the importance of the oxygen atom's specific electronic and conformational properties. In some kinase inhibitors, the replacement of a classic quinoline (B57606) core with a thienopyrimidine scaffold, a bioisosteric change, has been shown to enhance antitumor activity. nih.gov

Phenethyl Moiety: The phenethyl group typically occupies a hydrophobic pocket in the enzyme's active site. Its size, shape, and lipophilicity are critical for achieving high binding affinity. The two-carbon linker of the phenethyl group provides a specific distance and conformational flexibility that can be superior to a shorter (benzyl) or longer alkyl chain. The terminal phenyl ring can engage in favorable pi-stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site. The substitution on this terminal ring further fine-tunes these interactions.

The table below illustrates the contribution of these components.

| Component | Key Role | Type of Interaction |

| Ether Oxygen | Flexible linker, potential H-bond acceptor | Electrostatic, Conformational |

| Ethyl Linker | Spacer, provides flexibility | Conformational, Hydrophobic |

| Terminal Phenyl Ring | Hydrophobic anchor | Pi-stacking, Hydrophobic |

Influence of Aniline Nitrogen Derivatization on Receptor Binding and Efficacy

The primary amine of 3-Chloro-4-(phenethyloxy)aniline is rarely left unsubstituted in its biologically active forms. Derivatization of this nitrogen is a critical strategy for enhancing receptor binding and efficacy, particularly in the context of kinase inhibitors.

The most common derivatization involves incorporating the aniline nitrogen into a heterocyclic system, such as a quinazoline, quinoline, or pyrimidine. ijcce.ac.irnih.govnih.gov This creates a scaffold that mimics the adenine (B156593) part of ATP, allowing the molecule to act as a competitive inhibitor at the ATP-binding site of kinases.

Interaction with the Hinge Region: The aniline nitrogen and the adjacent nitrogen in the heterocyclic ring (e.g., N1 of quinazoline) form crucial hydrogen bonds with backbone amide residues in the "hinge region" of the kinase domain. This interaction is a hallmark of many Type I kinase inhibitors and is essential for high-affinity binding.

Modulation of Physicochemical Properties: Derivatization alters the molecule's solubility, membrane permeability, and metabolic stability. For example, incorporating the aniline into a larger, more rigid ring system can improve its drug-like properties.

Introduction of Additional Interaction Points: The heterocyclic core itself can be further substituted to create additional points of interaction with the target protein, enhancing both potency and selectivity. For instance, in studies of 4-anilinoquinazolines, modifications at the 6- and 7-positions of the quinazoline ring have been extensively explored to improve activity and solubility. nih.gov

The following table shows examples of aniline nitrogen derivatization and their effects.

| Derivatization | Resulting Scaffold | Impact on Activity |

| Incorporation into Quinazoline | 4-Anilinoquinazoline | Potent EGFR/VEGFR-2 inhibition ijcce.ac.irsemanticscholar.org |

| Incorporation into Pyrimidine | 4-Anilinopyrimidine | Potent EGFR/ErbB-2 inhibition nih.gov |

| Incorporation into Quinoline | 4-Anilinoquinoline | Potent GAK/EGFR inhibition nih.govnih.gov |

| Acylation | Anilide | Can modulate activity, often less potent than heterocycles |

Conformational Analysis and its Correlation with Observed Biological Responses

The three-dimensional conformation of 3-Chloro-4-(phenethyloxy)aniline analogs is a key determinant of their biological activity. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the shape of the target's binding site is crucial for effective binding.

Docking and X-ray Crystallography: Computational docking studies and X-ray crystallography of ligand-protein complexes have provided invaluable insights into the bioactive conformations of related inhibitors. ijcce.ac.irnih.gov These studies often reveal a relatively planar conformation of the anilino-heterocycle core, which facilitates hydrogen bonding with the kinase hinge region. The phenethyloxy group typically adopts a more extended conformation to reach into the hydrophobic pocket.

Conformational Flexibility: While a specific bound conformation is required, a degree of conformational flexibility is also important to allow the molecule to adapt to the specific topology of the binding site, a phenomenon known as "induced fit." The ethyl linker of the phenethyl group contributes to this flexibility.

The correlation between conformation and activity is often established by comparing the biological activities of a series of analogs with their predicted or experimentally determined low-energy conformations. Molecules that can more easily adopt the required bioactive conformation tend to exhibit higher potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of 3-Chloro-4-(phenethyloxy)aniline, QSAR models can be powerful tools for predicting the activity of novel compounds and for guiding the design of more potent inhibitors.

Descriptor-Based Models: 2D and 3D-QSAR studies on related kinase inhibitors, such as 4-anilinoquinazolines, have identified several key molecular descriptors that correlate with activity. nih.govresearchgate.net These descriptors can be broadly categorized as:

Electronic Descriptors: Related to the distribution of charge in the molecule (e.g., partial charges on atoms, dipole moment). These are influenced by electron-withdrawing and -donating substituents.

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the water-solubility of the molecule (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

3D-QSAR (CoMFA and CoMSIA): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. For 4-anilinoquinazolines, these models have shown that electrostatic, hydrophobic, and H-bond donor descriptors are major contributors to their inhibitory activity. nih.gov

Predictive Power: Once a statistically robust QSAR model is developed and validated, it can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. This can significantly accelerate the drug discovery process. For example, a QSAR model for Src kinase inhibitors based on 4-anilino-3-quinolinecarbonitriles revealed that the size of substituents and steric hindrance were key factors for activity. nih.gov

The table below lists descriptors commonly used in QSAR studies of related compounds.

| Descriptor Type | Example Descriptor | Relevance to SAR |

| Electronic | Partial Atomic Charge | Governs electrostatic and hydrogen-bonding interactions |

| Steric | Molecular Volume | Determines fit within the binding pocket |

| Hydrophobic | LogP | Influences cell permeability and hydrophobic interactions |

| H-Bonding | Number of H-bond donors/acceptors | Critical for specific interactions, e.g., with kinase hinge |

Computational Chemistry and Molecular Modeling of 3 Chloro 4 Phenethyloxy Aniline

Conformational Analysis and Molecular Dynamics Simulations

No literature exists detailing the conformational analysis to identify low-energy conformers or molecular dynamics simulations to study the flexibility and dynamic behavior of 3-Chloro-4-(phenethyloxy)aniline in a simulated environment.

Ligand-Based Drug Design Approaches

Shape-Based Similarity Searching:The use of 3-Chloro-4-(phenethyloxy)aniline as a template for shape-based similarity searches to find similarly shaped molecules with potential biological activity has not been documented in scientific literature.

While general principles of these computational techniques can be applied to substituted anilines and phenoxy derivatives, presenting such generalities would not meet the requirement of focusing solely on 3-Chloro-4-(phenethyloxy)aniline with specific research findings. The creation of scientifically accurate data tables and detailed analysis is contingent on the existence of primary research, which, in this case, is absent from the public domain.

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) is a computational technique that relies on the three-dimensional structure of a biological target, typically a protein, to design and optimize potential drug candidates. This approach aims to identify molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function. The application of SBDD methodologies to 3-Chloro-4-(phenethyloxy)aniline has not been documented in the accessible scientific literature.

Molecular docking is a primary tool in structure-based drug design. It computationally predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.

A search for molecular docking studies specifically involving 3-Chloro-4-(phenethyloxy)aniline as the ligand did not yield any results. While docking studies have been performed on various other aniline (B41778) derivatives to explore their potential as inhibitors for different protein targets, there is no published research detailing the specific protein interactions or binding modes of 3-Chloro-4-(phenethyloxy)aniline. Consequently, no data tables of docking scores or predicted binding interactions for this compound can be provided.

To refine the predictions from molecular docking, more rigorous and computationally intensive methods are often used to calculate the binding free energy of a ligand-protein complex. These methods provide a more accurate estimation of binding affinity. Common approaches include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This method combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding.

Free Energy Perturbation (FEP): This is a more accurate, but also more computationally demanding, alchemical free energy calculation method that simulates a non-physical pathway to compute the free energy difference between two states, such as a ligand in solution and the ligand bound to a protein.

No published studies were found that have applied MM/PBSA, FEP, or other binding free energy calculation methods to 3-Chloro-4-(phenethyloxy)aniline. Therefore, no quantitative data on its binding free energy with any biological target is available.

Advanced Applications and Future Research Trajectories of 3 Chloro 4 Phenethyloxy Aniline

Development as a Lead Compound for Novel Therapeutic Agents

The structural motifs within 3-Chloro-4-(phenethyloxy)aniline, namely the substituted aniline (B41778), are prevalent in a wide array of bioactive molecules. This suggests its potential as a scaffold for the development of new therapeutic agents with antimicrobial, anthelmintic, and anti-inflammatory properties.

Antimicrobial Activity:

The antimicrobial potential of aniline derivatives is well-documented. For instance, various substituted anilinobenzimidazoles have been synthesized and have demonstrated antimicrobial activity. nih.gov Similarly, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The presence of the chloro and phenethyloxy groups on the aniline ring of 3-Chloro-4-(phenethyloxy)aniline could modulate its lipophilicity and electronic properties, which are critical for antimicrobial action. The ether linkage, in particular, can enhance the compound's ability to penetrate bacterial cell membranes. Research into novel 4-anilinocoumarin derivatives has also highlighted the antimicrobial potential of this class of compounds. youtube.com

Future research could involve the synthesis of a library of analogs of 3-Chloro-4-(phenethyloxy)aniline with modifications on the phenethyl ring or the aniline core to establish a clear structure-activity relationship (SAR).

Anthelmintic Activity:

Substituted anilines are a cornerstone in the development of anthelmintic drugs. The well-known anthelmintic drug niclosamide (B1684120), for example, features a chlorinated aniline moiety. nih.gov Studies on niclosamide analogs have revealed that modifications to the aniline ring can significantly impact their activity against helminths. nih.gov Furthermore, research on other heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, has identified potent anthelmintic agents, with some exhibiting greater efficacy than the standard drug albendazole. mdpi.com The structural similarity of 3-Chloro-4-(phenethyloxy)aniline to these active compounds suggests its potential as a starting point for the design of new anthelmintic agents. The phenethyloxy group could play a crucial role in the compound's interaction with parasitic targets.

Anti-inflammatory Activity:

Aniline derivatives have also been investigated for their anti-inflammatory properties. For example, parthenolide (B1678480), a natural product with anti-inflammatory activity, has been derivatized with anilines to enhance its therapeutic profile. nih.gov The resulting aminophenol-containing aniline derivatives of parthenolide were found to be potent anti-leukemic compounds. nih.gov Additionally, a novel quinoline (B57606) derivative, 7-chloro-4-phenylsulfonyl quinoline, has demonstrated acute anti-inflammatory and antinociceptive effects in animal models. researchgate.net These findings suggest that the 3-chloroaniline (B41212) core of the target compound could be a valuable pharmacophore for developing new anti-inflammatory agents.

Application as a Molecular Probe for Interrogating Biological Systems

The fluorescence properties of certain aniline derivatives are highly sensitive to their local environment, making them excellent candidates for use as molecular probes in biological systems. nih.gov Some substituted anilines exhibit significant changes in their fluorescence lifetime and quantum yield in response to the polarity and hydrogen-bonding capacity of their surroundings. nih.gov

For instance, the fluorescence of some aniline derivatives is significantly quenched in aqueous environments but is enhanced in hydrophobic pockets, such as those found in proteins. acs.org This "light-up" property upon binding to a biological target is a highly desirable characteristic for a molecular probe. The 3-Chloro-4-(phenethyloxy)aniline scaffold, with its potential for fluorescence and its tailored lipophilicity, could be engineered to target specific cellular components or to report on changes in the microenvironment of biological membranes or protein binding sites.

Future research in this area would involve the detailed photophysical characterization of 3-Chloro-4-(phenethyloxy)aniline and its derivatives. By systematically modifying the substituents on the aromatic rings, it may be possible to tune the fluorescence wavelength and sensitivity of these compounds, leading to the development of novel probes for advanced fluorescence imaging techniques.

Integration into Advanced Functional Materials

The aniline moiety is a fundamental building block for conducting polymers, most notably polyaniline (PANI). mdpi.comnih.gov These materials have garnered significant interest for their applications in various electronic devices, including sensors.

Sensors:

Polyaniline-based sensors have shown great promise for the detection of various gases, such as ammonia (B1221849) and hydrogen sulfide, as well as for pH sensing. rsc.org The sensing mechanism relies on the change in the polymer's conductivity or optical properties upon interaction with the analyte. rsc.org The incorporation of 3-Chloro-4-(phenethyloxy)aniline as a monomer into a polyaniline chain could introduce new functionalities and enhance the sensor's performance. The chloro and phenethyloxy substituents can influence the polymer's morphology, solubility, and sensitivity towards specific analytes. rsc.orgresearchgate.net Research has shown that modifying aniline monomers with different substituents allows for a detailed study of the substituent's effect on the resulting polymer's properties. rsc.orgresearchgate.net

The development of thin films of such functionalized polymers is a key area of interest for creating low-cost and highly sensitive chemical sensors that can operate at room temperature. rsc.org

Polymer Chemistry:

Beyond sensors, the functionalization of polyaniline with moieties like 3-Chloro-4-(phenethyloxy)aniline can improve its processability and solubility, which are significant drawbacks of the parent PANI. rsc.org The introduction of the phenethyloxy group could enhance solubility in common organic solvents, facilitating the fabrication of uniform thin films and other material forms. rsc.org This opens up possibilities for their use as antistatic coatings, corrosion inhibitors, and in other advanced material applications. mdpi.com

Exploration of Supramolecular Chemistry Applications

The ability of aniline derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes them valuable components in the field of supramolecular chemistry. acs.org The self-assembly of these molecules can lead to the formation of well-ordered, complex architectures.

The halogen atom in 3-Chloro-4-(phenethyloxy)aniline can participate in halogen bonding, a highly directional interaction that is increasingly being used in the design of functional materials and crystal engineering. acs.org A theoretical study on halogenated anilines has provided insights into the energetic and topological data of their supramolecular interactions, which can be used to propose crystallization mechanisms at the molecular level. acs.org The interplay of hydrogen bonding from the amine group and halogen bonding from the chlorine atom, along with π-π stacking interactions of the aromatic rings, could lead to the formation of unique and stable supramolecular structures from 3-Chloro-4-(phenethyloxy)aniline.

Future research could focus on co-crystallization studies of 3-Chloro-4-(phenethyloxy)aniline with other molecules to create novel supramolecular synthons and explore their properties.

Future Directions in Interdisciplinary Research and Translational Studies

The versatility of the 3-Chloro-4-(phenethyloxy)aniline scaffold positions it at the intersection of chemistry, biology, and materials science, offering numerous avenues for future interdisciplinary research and translational studies.

Medicinal Chemistry:

In drug discovery, there is a continuous effort to develop safer and more effective therapeutic agents. While anilines are common in many drugs, they can sometimes lead to metabolic instability and toxicity. cresset-group.comumich.edu Future research on 3-Chloro-4-(phenethyloxy)aniline and its analogs should include early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to identify candidates with favorable pharmacokinetic properties. mdpi.com The development of bio-based production methods for aniline could also contribute to more sustainable pharmaceutical manufacturing. covestro.comcovestro.com

Materials Science:

The demand for advanced functional materials with tailored properties is ever-growing. Future work on aniline-based polymers could explore their application in areas such as thermoelectric materials, where polyaniline has shown promise. mdpi.com The ability to fine-tune the electronic and physical properties of these polymers through the incorporation of functionalized monomers like 3-Chloro-4-(phenethyloxy)aniline will be crucial for these advancements.

Translational Studies:

Bridging the gap between fundamental research and real-world applications is a key challenge. For promising therapeutic candidates derived from 3-Chloro-4-(phenethyloxy)aniline, translational studies will involve rigorous preclinical testing to evaluate their efficacy and safety in relevant disease models. For material applications, collaboration with engineers and device manufacturers will be essential to integrate these novel materials into functional sensors and other electronic components.

The exploration of the chemical space around 3-Chloro-4-(phenethyloxy)aniline holds significant promise for the discovery of new molecules with valuable biological activities and material properties, underscoring the importance of continued interdisciplinary research in this area.

Q & A

Q. Basic

- TLC : Monitors reaction progress and purity.

- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm) and amine functionality .

- Melting Point : Validates purity (e.g., 178°C for analogous compounds ).

- X-ray Crystallography : Resolves molecular geometry and packing, often using SHELX software for refinement .

How can structural contradictions in spectroscopic data be resolved?

Advanced

Discrepancies in NMR or mass spectra may arise from:

- Tautomerism : Amine-proton exchange in polar solvents.

- Impurities : Residual solvents or byproducts from incomplete reduction.

Mitigation : - Cross-validate with HPLC-MS for molecular ion confirmation.

- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in complex mixtures.

- Compare crystallographic data (e.g., bond angles/Å) with computational models .

What computational methods predict the compound’s reactivity in drug design?

Q. Advanced

- DFT Calculations : Optimize geometry and evaluate electron density for sites prone to electrophilic substitution (e.g., para to the amine group).

- Molecular Docking : Simulate interactions with targets like EGFR/HER2 kinases, as seen in derivatives of TAK-285 .

- ADMET Profiling : Predict pharmacokinetics using QSAR models to prioritize analogs for synthesis.

How does 3-Chloro-4-(phenethyloxy)aniline interact with CYP2B enzymes?

Advanced

The compound acts as a polybrominated diphenyl ether (PBDE) analog, inhibiting CYP2B via competitive binding.

Methodology :

- Enzyme Assays : Measure IC₅₀ values using recombinant CYP2B isoforms.

- Metabolite Profiling : Identify hydroxylated products via LC-MS to map metabolic pathways .

What strategies optimize regioselective substitution in derivatives?

Q. Advanced

- Directing Groups : Use -OCH₃ or -NO₂ to steer electrophiles to specific positions (e.g., meta to the amine).

- Protection/Deprotection : Temporarily block the amine with Boc groups during halogenation .

- Microwave Synthesis : Enhances reaction specificity and reduces side products in heterocyclic couplings .

How can crystallographic data resolve polymorphism issues?

Q. Advanced

- SHELXL Refinement : Analyze anisotropic displacement parameters to detect lattice disorder.

- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

- Variable-Temperature XRD : Monitor phase transitions under thermal stress.

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

- Exothermic Reactions : Use jacketed reactors with controlled cooling during nitro reduction.

- Byproduct Management : Employ scavenger resins (e.g., QuadraPure™) to remove residual metal catalysts.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize batch variability .

How is the compound’s stability assessed under storage conditions?

Q. Advanced

- Forced Degradation Studies : Expose to UV light (ICH Q1B), humidity (40°C/75% RH), and oxidative stress (H₂O₂).

- HPLC-UV/PDA : Track degradation products (e.g., quinone formation from amine oxidation).

- Karl Fischer Titration : Quantify hygroscopicity, critical for lyophilized formulations .

What role does the compound play in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.